Ethyl 2-aminopyrimidine-4-carboxylate
Overview
Description
Ethyl 2-aminopyrimidine-4-carboxylate is a heterocyclic organic compound with the molecular formula C7H9N3O2. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.
Mechanism of Action
Target of Action
Ethyl 2-aminopyrimidine-4-carboxylate is a chemical compound that has been found to have potential antitrypanosomal and antiplasmodial activities . This suggests that its primary targets could be the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum .
Mode of Action
It is suggested that the compound interacts with its targets, leading to their inhibition or destruction
Biochemical Pathways
It is suggested that the compound may interfere with the life cycle ofTrypanosoma brucei rhodesiense and Plasmodium falciparum, thereby exerting its antitrypanosomal and antiplasmodial effects .
Result of Action
The result of this compound’s action is the potential inhibition or destruction of Trypanosoma brucei rhodesiense and Plasmodium falciparum, which could lead to the alleviation of symptoms associated with sleeping sickness and malaria, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-aminopyrimidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with guanidine carbonate under basic conditions, followed by cyclization to form the pyrimidine ring . Another method includes the use of 2-methyl-4-chloropyrimidine as a substrate, which undergoes regioselective coupling reactions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium on carbon (Pd/C), and solvents like ethanol, is common to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-aminopyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium bicarbonate (NaHCO3), ethanol (EtOH), and various catalysts like palladium on carbon (Pd/C) . Reaction conditions often involve heating and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted pyrimidine derivatives, while cyclization reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Ethyl 2-aminopyrimidine-4-carboxylate has numerous applications in scientific research:
Comparison with Similar Compounds
Ethyl 2-aminopyrimidine-4-carboxylate can be compared with other similar compounds, such as:
2-Aminopyrimidine: Lacks the ethyl ester group, making it less versatile in certain synthetic applications.
Ethyl 2-aminopyridine-4-carboxylate: Similar structure but with a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and reactivity.
2-Methyl-4-chloropyrimidine: Used as a substrate in the synthesis of this compound, highlighting its role in the preparation of more complex derivatives.
These comparisons underscore the unique properties of this compound, particularly its versatility in synthetic and industrial applications.
Properties
IUPAC Name |
ethyl 2-aminopyrimidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-12-6(11)5-3-4-9-7(8)10-5/h3-4H,2H2,1H3,(H2,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCALRCXLGUQIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729330 | |
Record name | Ethyl 2-aminopyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916056-77-4 | |
Record name | Ethyl 2-amino-4-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=916056-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-aminopyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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